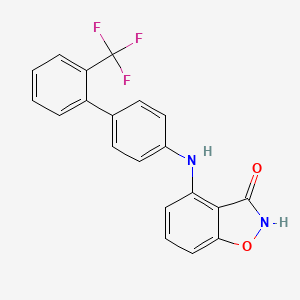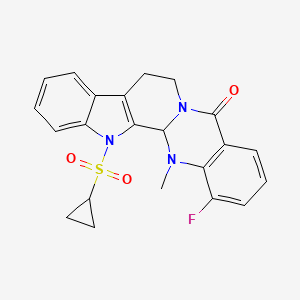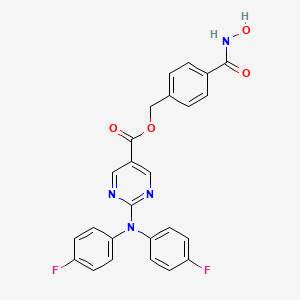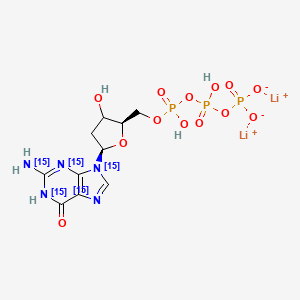
S-(-)-N-trans-Feruloyl normetanephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(-)-N-trans-Feruloyl normetanephrine: is a chemical compound that belongs to the class of phenethylamines. It is a derivative of normetanephrine, which is a metabolite of norepinephrine. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-N-trans-Feruloyl normetanephrine typically involves the reaction of normetanephrine with ferulic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions: S-(-)-N-trans-Feruloyl normetanephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(-)-N-trans-Feruloyl normetanephrine is used as a precursor in the synthesis of other complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It is used in studies related to neurotransmitter metabolism and signaling pathways.
Medicine: The compound is of interest in medical research for its potential therapeutic effects. It is studied for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other chemical products. Its unique properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of S-(-)-N-trans-Feruloyl normetanephrine involves its interaction with specific molecular targets in the body. It primarily affects adrenergic receptors, which are involved in the regulation of neurotransmitter release and signal transduction. The compound modulates the activity of these receptors, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
Normetanephrine: A metabolite of norepinephrine with similar structural features.
Metanephrine: Another metabolite of norepinephrine with slight structural differences.
3-Methoxytyramine: A related compound involved in dopamine metabolism.
Uniqueness: S-(-)-N-trans-Feruloyl normetanephrine is unique due to the presence of the feruloyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic effects compared to its analogs.
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |
InChI Key |
UTMBJMONAMBFJU-KZJSRBBCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)


![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)




![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

